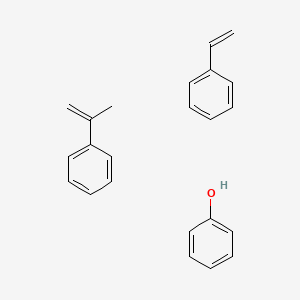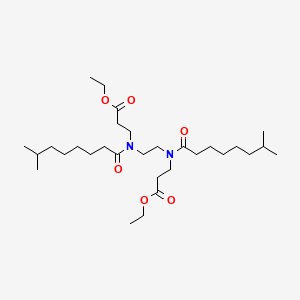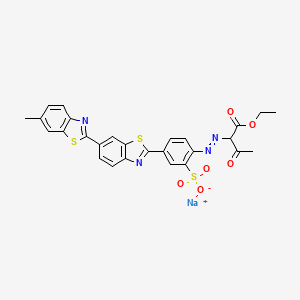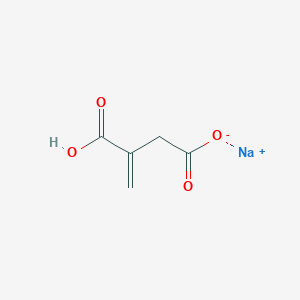
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate is a chemical compound that features a piperazine ring substituted with a tert-butoxycarbonyl (Boc) group and a fluorobenzaldehyde moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate typically involves the following steps:
Formation of the Boc-protected piperazine: This step involves the reaction of piperazine with di-tert-butyl dicarbonate (Boc2O) to form the Boc-protected piperazine.
Introduction of the fluorobenzaldehyde moiety: The Boc-protected piperazine is then reacted with 6-fluorobenzaldehyde under appropriate conditions to yield the final product.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures with optimizations for yield, purity, and cost-effectiveness.
Analyse Des Réactions Chimiques
Types of Reactions
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically employed.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the fluorine atom.
Major Products
Oxidation: 2-(4-Boc-piperazino-1-yl)-6-fluorobenzoic acid.
Reduction: 2-(4-Boc-piperazino-1-yl)-6-fluorobenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as an intermediate in the synthesis of potential therapeutic agents, particularly in the development of drugs targeting central nervous system disorders.
Biological Studies: The compound is used in the study of enzyme inhibitors and receptor ligands.
Chemical Biology: It serves as a building block for the synthesis of complex molecules used in chemical biology research.
Industrial Applications: The compound can be used in the development of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate depends on its specific application. In medicinal chemistry, it may act as a precursor to active pharmaceutical ingredients that interact with specific molecular targets such as enzymes or receptors. The Boc-protected piperazine moiety can enhance the compound’s stability and bioavailability, while the fluorobenzaldehyde group can facilitate interactions with biological targets.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(4-Boc-piperazino-1-yl)pyrimidine-5-boronic acid pinacol ester: This compound features a similar Boc-protected piperazine moiety but with a pyrimidine ring instead of a fluorobenzaldehyde group.
4-Boc-1-(5-bromo-2-pyridyl)piperazine: This compound also contains a Boc-protected piperazine moiety but with a bromopyridyl group.
Uniqueness
Tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate is unique due to the presence of both the Boc-protected piperazine and the fluorobenzaldehyde moiety. This combination imparts distinct chemical and biological properties, making it valuable for specific research applications.
Propriétés
Formule moléculaire |
C16H21FN2O3 |
|---|---|
Poids moléculaire |
308.35 g/mol |
Nom IUPAC |
tert-butyl 4-(3-fluoro-2-formylphenyl)piperazine-1-carboxylate |
InChI |
InChI=1S/C16H21FN2O3/c1-16(2,3)22-15(21)19-9-7-18(8-10-19)14-6-4-5-13(17)12(14)11-20/h4-6,11H,7-10H2,1-3H3 |
Clé InChI |
OTQOEADQIHBWPY-UHFFFAOYSA-N |
SMILES canonique |
CC(C)(C)OC(=O)N1CCN(CC1)C2=C(C(=CC=C2)F)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![(S)-2-Amino-N-((S)-3-methyl-2-oxo-2,3,4,5-tetrahydro-1H-benzo[D]azepin-1-YL)propanamide](/img/structure/B1499312.png)










